Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the biphenyl and bromobenzoyl moieties, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, typically starting with the preparation of the pyrrolo[1,2-c]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photophysical characteristics
Mechanism of Action
The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:
Ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate: Similar in structure but with a chlorobenzoyl group instead of a bromobenzoyl group.
Properties
CAS No. |
302913-05-9 |
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Molecular Formula |
C29H21BrN2O3 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
ethyl 7-(4-bromobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C29H21BrN2O3/c1-2-35-29(34)24-16-27(28(33)22-12-14-23(30)15-13-22)32-18-31-25(17-26(24)32)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3 |
InChI Key |
FUFQKSIBLJQVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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